
3-(4-Nitrophenoxy)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Nitrophenoxy)aniline hydrochloride, also known as 4-nitrophenoxy aniline hydrochloride, is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. It is commonly used as a reagent in organic synthesis and can be used to synthesize a variety of organic compounds. In the pharmaceutical industry, this compound is used as an intermediate in the production of drugs such as antibiotics, antifungal agents, and anti-inflammatory drugs.
Scientific Research Applications
Material Science: Advanced Polymer Synthesis
3-(4-Nitrophenoxy)aniline hydrochloride: is utilized in material science for the synthesis of advanced polymers. Due to its molecular structure, it can act as a linking agent that introduces nitro and phenoxy functional groups into polymers, enhancing their properties. These modified polymers exhibit improved thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications in aerospace, automotive, and electronics industries .
Life Science: Bioactive Compound Development
In life science research, 3-(4-Nitrophenoxy)aniline hydrochloride serves as a precursor for the development of bioactive compounds. Its ability to undergo various chemical reactions makes it a valuable starting material for synthesizing molecules with potential therapeutic effects. Researchers explore its applications in creating novel drugs for treating diseases, understanding biological pathways, and developing diagnostic agents .
Chemical Synthesis: Organic Reaction Building Block
This compound is a versatile building block in organic synthesis. It is particularly useful in nucleophilic substitution reactions where the nitro group can be transformed into various other functional groups. This reactivity is exploited to create a wide array of organic molecules, including dyes, pharmaceuticals, and agrochemicals. Its role in synthetic chemistry is pivotal for constructing complex molecules with precision .
Chromatography: Analytical Standard
3-(4-Nitrophenoxy)aniline hydrochloride: is employed as an analytical standard in chromatographic techniques. Its distinct chemical properties allow it to serve as a reference compound for calibrating instruments and validating analytical methods. This ensures accuracy and reliability in the quantification and identification of substances in complex mixtures, which is crucial in pharmaceutical quality control and environmental analysis .
Analytical Research: Spectroscopic Studies
In analytical research, the compound is used for spectroscopic studies due to its unique absorbance and emission characteristics. It is a subject of interest in UV-Vis and fluorescence spectroscopy, where it helps in understanding molecular interactions, energy transfer mechanisms, and the electronic structure of related organic compounds. These studies are essential for designing sensors and understanding the behavior of similar molecules .
Pharmaceutical Testing: Reference Standard
Lastly, 3-(4-Nitrophenoxy)aniline hydrochloride is vital in pharmaceutical testing as a reference standard. It is used to compare and ascertain the identity, purity, and potency of pharmaceutical substances. This compound’s well-characterized profile ensures that new pharmaceutical products meet stringent safety and efficacy standards before reaching the market .
properties
IUPAC Name |
3-(4-nitrophenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.ClH/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16;/h1-8H,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLVNNCQKNYQGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70638793 |
Source


|
| Record name | 3-(4-Nitrophenoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenoxy)aniline hydrochloride | |
CAS RN |
19157-81-4 |
Source


|
| Record name | NSC211554 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Nitrophenoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


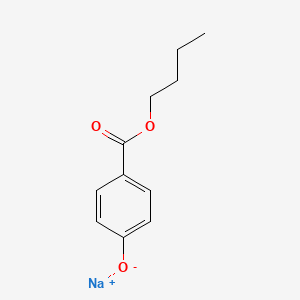
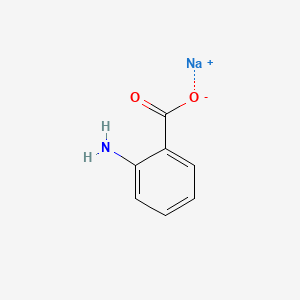



![Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1290567.png)

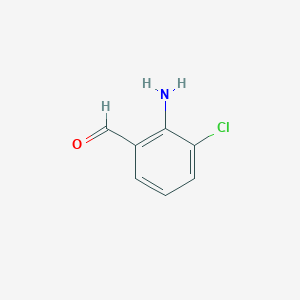

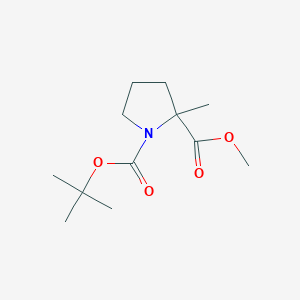
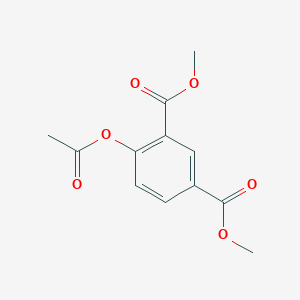

![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)